

Solangepras: A Deep Dive into its Molecular Architecture and Therapeutic Potential

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Compound of Interest

Compound Name: Solangepras

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Introduction

Solangepras (also known as CVN-424) is an orally administered, small molecule inverse agonist of the G protein-coupled receptor 6 (GPR6) currently under investigation for the treatment of Parkinson's disease.[1][2] Its development marks a significant shift away from traditional dopaminergic therapies, offering a novel, targeted approach to managing the motor and non-motor symptoms of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the molecular structure of **Solangepras**, its mechanism of action, and the key experimental findings from preclinical and clinical studies.

Molecular Structure and Properties

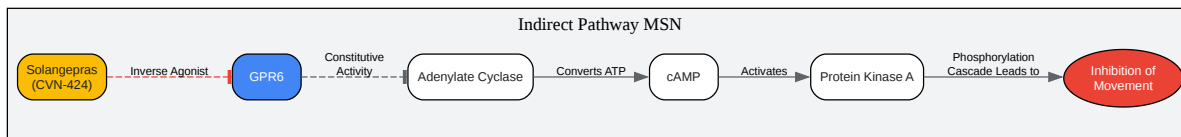
Solangepras is a synthetic, small molecule with the chemical formula $C_{24}H_{29}F_2N_5O_3$ and a molar mass of $473.525 \text{ g}\cdot\text{mol}^{-1}$. [1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[3-(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone. [1] The structural integrity and stereochemistry of **Solangepras** are crucial for its high-affinity binding and inverse agonist activity at the GPR6 receptor.

Property	Value	Reference
Chemical Formula	C24H29F2N5O3	[1]
Molar Mass	473.525 g.mol ⁻¹	[1]
IUPAC Name	1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone	[1]
Development Code	CVN-424	[1]
Drug Class	GPR6 Inverse Agonist	[1]

Mechanism of Action: Targeting the Indirect Pathway

Solangepras exerts its therapeutic effects by acting as an inverse agonist on the GPR6 receptor. GPR6 is an orphan receptor predominantly and selectively expressed in the medium spiny neurons (MSNs) of the striatum that constitute the brain's "indirect pathway" of motor control.[3] This pathway is known to inhibit movement. In Parkinson's disease, the loss of dopamine leads to hyperactivity of this indirect pathway, contributing to the characteristic motor deficits.

By inhibiting the constitutive activity of GPR6, **Solangepras** modulates the signaling within these indirect pathway MSNs.[3] This non-dopaminergic mechanism helps to restore the balance between the direct and indirect pathways in the basal ganglia, thereby improving motor function without directly stimulating dopamine receptors.[3] This targeted approach is anticipated to reduce the risk of dopamine-related side effects, such as dyskinesia.



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Caption: Signaling pathway of **Solangepras** as a GPR6 inverse agonist.

Preclinical and Clinical Development

Solangepras has undergone extensive preclinical and clinical evaluation to establish its safety, tolerability, and efficacy.

Preclinical Studies

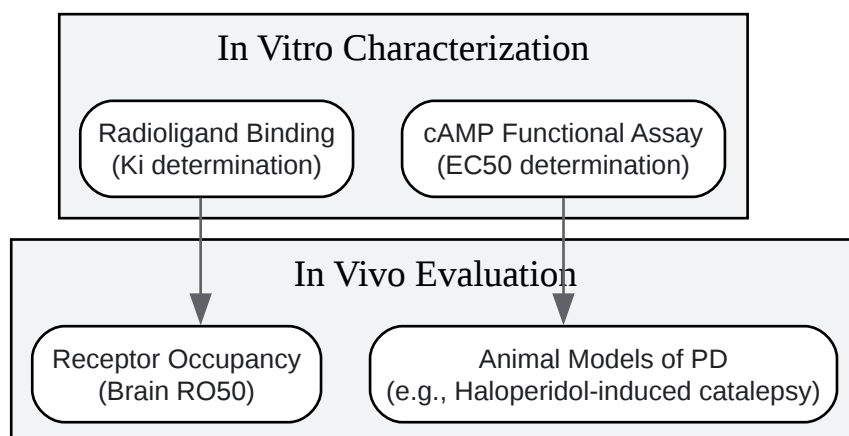
In vitro and in vivo preclinical studies have demonstrated the potency and selectivity of **Solangepras**.

Quantitative Data from Preclinical Studies:

Parameter	Value	Species	Assay	Reference
Ki	9.4 nM	Human	Radioligand Binding Assay	[2]
EC50	38 nM	Human	cAMP Functional Assay	[2]
Brain RO50 (Plasma Conc.)	6.0 ng/mL	Mouse	Receptor Occupancy	[4]
Brain RO50 (Plasma Conc.)	7.4 ng/mL	Rat	Receptor Occupancy	[4]

Experimental Protocols:

- **Radioligand Binding Assay:** Competition binding assays were performed using membranes from cells expressing recombinant human GPR6 and a radiolabeled GPR6 ligand to determine the binding affinity (K_i) of **Solangepras**.^[5]
- **cAMP Functional Assay:** The inverse agonist activity of **Solangepras** was assessed by measuring its ability to inhibit the constitutive production of cyclic AMP (cAMP) in cells overexpressing GPR6. The half-maximal effective concentration (EC_{50}) was determined from concentration-response curves.^[2]
- **Receptor Occupancy (RO) Studies:** The in vivo receptor occupancy of **Solangepras** in the brain was determined in rodents. Following oral administration of **Solangepras**, brain tissue was collected, and the amount of drug bound to GPR6 was quantified to establish the plasma concentration required to occupy 50% of the receptors (RO_{50}).^[4]
- **Animal Models of Parkinson's Disease:** The efficacy of **Solangepras** in reversing motor deficits was evaluated in established rodent models, including the haloperidol-induced catalepsy model and the 6-hydroxydopamine (6-OHDA) lesion model.^[4]



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Caption: Preclinical experimental workflow for **Solangepras**.

Clinical Trials

Solangepras has advanced through multiple phases of clinical trials to evaluate its safety and efficacy in patients with Parkinson's disease.

Summary of Key Clinical Trial Data:

Trial Phase	Patient Population	Dosage(s)	Primary Endpoint	Key Findings	Reference(s)
Phase 2 (Adjunctive Therapy)	Parkinson's disease with motor fluctuations	150 mg	Change in daily "OFF" time	Statistically significant reduction in "OFF" time.	[6]
Phase 2 (Monotherapy - ASCEND)	Early-stage, untreated Parkinson's disease	150 mg	Change in MDS-UPDRS Parts II+III	Did not meet primary endpoint, but showed positive trends in non-motor symptoms.	[7][8]
Phase 3 (Adjunctive Therapy - ARISE)	Parkinson's disease with motor fluctuations	75 mg, 150 mg	Change in daily "OFF" time	Ongoing, topline data expected in H1 2026.	[6]

Experimental Protocols in Clinical Trials:

- Study Design: Clinical trials have employed randomized, double-blind, placebo-controlled designs.[8]
- Patient Population: Participants have included individuals with early-stage Parkinson's disease and those with more advanced disease experiencing motor fluctuations.[6][7]
- Outcome Measures: Efficacy has been primarily assessed using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and patient-reported diaries to quantify daily "OFF" time.[6][8] Safety and tolerability have been monitored through the recording of adverse events.

Conclusion

Solangepras represents a promising, novel therapeutic agent for Parkinson's disease with a distinct, non-dopaminergic mechanism of action. Its molecular structure is optimized for potent and selective inverse agonism at the GPR6 receptor, leading to the modulation of the indirect motor pathway. While clinical trial results have been mixed, with notable success as an adjunctive therapy, the ongoing Phase 3 ARISE trial will be crucial in further defining its role in the management of Parkinson's disease. The unique pharmacological profile of **Solangepras** holds the potential to address unmet needs in the treatment of this complex neurodegenerative condition, particularly in improving motor function and potentially mitigating the side effects associated with long-term dopaminergic treatments.

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